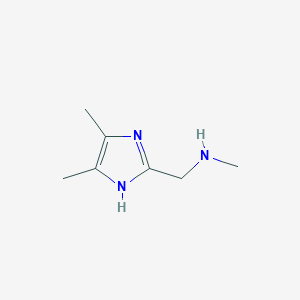

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine

Description

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine is a substituted imidazole derivative characterized by a methylamine group attached to the 2-position of the imidazole ring, which itself bears methyl substituents at the 4- and 5-positions. The compound’s core imidazole scaffold is known for its versatility in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name |

1-(4,5-dimethyl-1H-imidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMQEMJSLCPLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CNC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266481 | |

| Record name | N,4,5-Trimethyl-1H-imidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193534-59-7 | |

| Record name | N,4,5-Trimethyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193534-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4,5-Trimethyl-1H-imidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine typically involves the reaction of 4,5-dimethylimidazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4,5-dimethylimidazole, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

Procedure: The 4,5-dimethylimidazole is first dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Imidazole rings undergo oxidation via agents like hydrogen peroxide or potassium permanganate . For example, oxidation of imidazole derivatives can generate N-oxide intermediates, which are critical in bioactivation pathways or further functionalization.

Reduction Reactions

Reduction of imidazole derivatives typically employs sodium borohydride or lithium aluminum hydride . These agents may reduce functional groups (e.g., ketones or aldehydes) adjacent to the imidazole ring or modify the amine group.

Substitution Reactions

The methylamine group in the target compound is prone to nucleophilic substitution . For instance, imidazole derivatives with alkylating agents (e.g., methyl iodide) or halogens can undergo substitution at the nitrogen center . This reactivity is critical for synthesizing bioactive analogs.

Anticancer Activity Example (Related Compounds)

| Compound | IC₅₀ (µM) |

|---|---|

| C6 | 15.67 ± 2.52 |

| HepG2 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 |

Data from Yurttas et al. (2021)

Structural and Mechanistic Insights

The synthesis of imidazoles often involves multistep procedures , such as:

-

Ketone oxidation to form keto-aldehydes.

-

Condensation with amines to generate imine intermediates.

For the methylamine derivative, similar logic applies, with the amine group facilitating substitution or coupling reactions.

Scientific Research Applications

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine, also known as this compound, is a chemical compound with diverse applications, particularly in the realm of scientific research . Imidazole derivatives, which share a structural similarity with this compound, have demonstrated antibacterial, anticancer, and antitubercular activities, highlighting the potential therapeutic applications of this compound .

Scientific Research Applications

This compound serves as a crucial building block in synthesizing various compounds with potential biological activities . Its applications span multiple areas of scientific research:

Structure-Activity Relationship Studies

This compound, referred to as compound 1 in certain studies, is utilized in structure-activity relationship (SAR) investigations . These studies aim to understand how modifying the chemical structure of a compound affects its biological activity.

Example: In a study focused on identifying inhibitors of Insulin-Degrading Enzyme (IDE), compound 1 was modified to create 48 analogues . The SAR study revealed that the imidazole ring and a tertiary amine group are crucial for the compound's activity. Further modifications led to compounds with improved activity, solubility, and stability .

Antibacterial Activity

Imidazole derivatives have been explored for their antibacterial properties . For instance, researchers synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives and assessed their antimicrobial activity against S. aureus, E. coli, and B. subtilis. Compounds 1a and 1b exhibited promising antimicrobial potential .

Data Table:

| Compound | Microorganism | Activity Level | Reference Drug |

|---|---|---|---|

| 1a | S. aureus | Good | Norfloxacin |

| 1a | E. coli | Good | Norfloxacin |

| 1a | B. subtilis | Good | Norfloxacin |

| 1b | S. aureus | Good | Norfloxacin |

| 1b | E. coli | Good | Norfloxacin |

| 1b | B. subtilis | Good | Norfloxacin |

Anticancer Activity

Certain derivatives of imidazole have demonstrated anticancer activity against various cancer cell lines .

Example: Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide derivatives and evaluated their antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines . Compound 20g showed good cytotoxic potential .

Data Table:

| Compound | Cell Line | IC50 Value | Reference Drug |

|---|---|---|---|

| 20a | C6 | 27.0 ± 1.41 | Cisplatin |

| 20a | HepG2 | 50.0 ± 5.0 | Cisplatin |

| 20b | C6 | 20 ± 2.0 | Cisplatin |

| 20b | HepG2 | 26.33 ± 1.53 | Cisplatin |

| 20g | C6 | 15.67 ± 2.52 | Cisplatin |

| 20g | HepG2 | 58.33 ± 2.89 | Cisplatin |

Antitubercular Activity

Imidazole derivatives have also been investigated for their potential to combat tuberculosis .

Example: Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis . Compound 71d exhibited the highest inhibition percentage .

Data Table:

| Compound | R | Inhibition % | Reference Drug |

|---|---|---|---|

| 71a | H | 9 | Rifampicin |

| 71b | 3-F | 0 | Rifampicin |

| 71c | 4-F | 13 | Rifampicin |

| 71d | 3-Cl | 50 | Rifampicin |

| 71e | 4-Cl | 12 | Rifampicin |

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

| Compound Name | Substituents on Imidazole Ring | Additional Functional Groups | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine | 4,5-dimethyl | Methylamine at C2-methyl | N/A | C₈H₁₅N₃ | 153.23 (calculated) |

| 4,5-Dimethyl-1H-imidazol-2-amine | 4,5-dimethyl | Amine at C2 | 13805-21-5 | C₅H₉N₃ | 111.15 |

| 4,5-Diphenyl-1H-imidazol-2-amine | 4,5-diphenyl | Amine at C2 | 60472-16-4 | C₁₅H₁₃N₃ | 235.29 |

| 5-(4-Methylphenyl)-1H-imidazol-2-amine | 5-(4-methylphenyl) | Amine at C2 | 6775-40-2 | C₁₀H₁₁N₃ | 173.22 |

| N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | 4,5-dihydro (saturated ring) | 4-chloro-2-methylphenyl at N1 | 4201-26-7 | C₁₀H₁₂ClN₃ | 209.68 |

Key Observations :

- Substituent Effects : The presence of methyl groups at the 4,5-positions (as in 4,5-Dimethyl-1H-imidazol-2-amine) enhances steric hindrance and electron-donating effects compared to bulkier aryl substituents (e.g., diphenyl derivatives) .

- Saturation : 4,5-Dihydroimidazole derivatives (e.g., N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine) exhibit reduced aromaticity, altering reactivity and binding properties .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

| Compound Name | Melting Point (°C) | Solubility (logP) | Stability Notes |

|---|---|---|---|

| 4,5-Dimethyl-1H-imidazol-2-amine | Not reported | logP = 0.97 (predicted) | Stable under inert conditions |

| 4,5-Diphenyl-1H-imidazol-2-amine | >200 (decomposes) | logP = 3.2 (predicted) | Low solubility in polar solvents |

| 5-(4-Methylphenyl)-1H-imidazol-2-amine | 128–132 | logP = 1.8 (predicted) | Moderate aqueous solubility |

| N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | Not reported | logP = 2.1 (predicted) | Hygroscopic; requires anhydrous storage |

Key Observations :

Biological Activity

Overview

The compound (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine, a derivative of imidazole, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The imidazole ring structure allows for coordination with metal ions, which can influence enzyme activity and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. In vitro studies indicate submicromolar IC50 values against CDK1, CDK2, CDK5, and CDK9 complexes with respective cyclins.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties. For instance, it demonstrated an antibacterial efficacy of 80% against Escherichia coli, comparable to standard antibiotics.

- Anticancer Properties : Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. Certain derivatives showed selective toxicity towards tumor cells while sparing non-malignant cells.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives. The following table summarizes key characteristics and biological activities:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(1H-imidazol-2-yl)acetamide | Lacks methyl substitutions | Reduced reactivity and biological potency |

| 4,5-Dimethylimidazole | No acetamide group | Different chemical properties; less bioactive |

| This compound | Contains both acetamide and methyl groups | Broad spectrum of antimicrobial and anticancer activities |

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Activity Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing a significant reduction in cell viability in a dose-dependent manner. The study reported IC50 values ranging from 15 µM to 30 µM against different tumor types .

- Antibacterial Efficacy Assessment : In a comparative analysis against standard antibiotics, the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than 20 µg/mL for E. coli and Staphylococcus aureus .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with metal ions enhances its binding affinity to target enzymes, facilitating its inhibitory effects on CDKs .

Research Findings

Recent research has expanded on the therapeutic potentials of this compound:

- Antimicrobial Spectrum : The compound has been tested against a variety of Gram-positive and Gram-negative bacteria. Results indicated strong antimicrobial properties with promising applications in treating infections resistant to conventional antibiotics .

- Synergistic Effects : Studies exploring combinations with other antimicrobial agents have shown enhanced efficacy against resistant strains, suggesting potential for developing combination therapies .

Q & A

Q. Q1. What synthetic routes are most effective for preparing (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Core Approach: Utilize multi-step condensation reactions starting from 4,5-dimethylimidazole precursors. For example, introduce methylamine via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂/Ar) to avoid oxidation of intermediates.

- Critical Parameters:

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 amine:imidazole) to compensate for steric hindrance from methyl groups.

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Primary Tools:

- X-Ray Crystallography: Resolve stereochemistry and confirm substituent positions using SHELX software for refinement . For crystals grown via slow evaporation (MeOH/EtOAc), ensure data collection at 100–150 K to minimize thermal motion artifacts .

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl group splitting patterns (δ 2.1–2.4 ppm for imidazole-CH₃) and amine proton environments (δ 1.8–2.0 ppm) .

- Purity Validation: High-resolution mass spectrometry (HRMS) with ESI+ ionization detects trace impurities (e.g., unreacted methylamine).

Advanced Research: Computational Modeling

Q. Q3. How can DFT calculations predict the compound’s electronic properties, and what discrepancies arise between theoretical and experimental data?

Methodological Answer:

- Modeling Workflow:

- Geometry Optimization: Use B3LYP/6-31G(d) to optimize the structure. Compare HOMO-LUMO gaps with UV-Vis absorption spectra (λ ~250–300 nm for imidazole derivatives) .

- Reactivity Prediction: Assess nucleophilic sites via Mulliken charges; methyl groups reduce electron density at the imidazole N-atom .

- Data Contradictions:

Advanced Research: Crystallographic Challenges

Q. Q4. How do methyl substituents complicate single-crystal growth, and what strategies mitigate this?

Methodological Answer:

- Key Issues:

- Mitigation:

- Cryoprotection: Soak crystals in glycerol-containing cryoprotectants before flash-freezing to stabilize lattice vibrations .

Advanced Research: Reactivity in Heterocyclic Systems

Q. Q5. How does the methylamine side chain influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights:

- Steric Effects: The methyl group on the amine restricts access to Pd catalysts in Suzuki-Miyaura couplings. Use Buchwald-Hartwig conditions (XPhos Pd G3) for C-N bond formation .

- Electronic Effects: The electron-donating methylamine group deactivates the imidazole ring toward electrophilic substitution. Pre-functionalize via bromination (NBS in CCl₄) prior to coupling .

- Case Study: Substituted derivatives (e.g., 4,5-diphenyl analogs) show enhanced catalytic activity in ligand-assisted reactions .

Advanced Research: Data Contradiction Analysis

Q. Q6. How should researchers resolve discrepancies between predicted (computational) and observed (experimental) pKa values?

Methodological Answer:

- Root Cause Analysis:

- Solvent Effects: Implicit solvent models (e.g., COSMO-RS) often fail to account for hydrogen bonding in aqueous/MeOH mixtures. Use explicit solvent MD simulations for correction .

- Protonation States: Compare potentiometric titrations (pH 2–12) with DFT-derived pKa values. Adjust for zwitterionic forms in solid-state vs. solution .

- Resolution Workflow: Validate with ¹H NMR pH titrations (monitor chemical shift changes in NH protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.